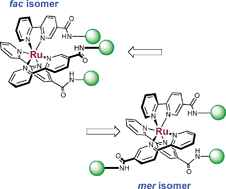The comparison of fac and merruthenium(ii) trischelate complexes in anion binding†
Dalton Transactions Pub Date: 2008-12-17 DOI: 10.1039/B816149F
Abstract
The synthesis of three new homoleptic trischelate

Recommended Literature
- [1] C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates†
- [2] Atom-surface van der Waals potentials of topological insulators and semimetals from scattering measurements†
- [3] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
- [4] Boron–oxygen luminescence centres in boron–nitrogen systems†
- [5] Back matter
- [6] Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interface
- [7] Butane-1,4-diyl dications stabilized by steric factors: electrochiroptical response systems based on reversible interconversion between dihydro[5]helicene-type electron acceptors and electron-donating 1,1′-binaphthyls
- [8] Carbon dot based nanopowders and their application for fingerprint recovery†
- [9] Cerium(iv) oxide nanoparticles induce sublethal changes in honeybees after chronic exposure†
- [10] Book reviews









